1-{[2-(Furan-2-yl)-1,3-dioxolan-4-yl]methyl}piperidine
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Overview
Description
1-{[2-(Furan-2-yl)-1,3-dioxolan-4-yl]methyl}piperidine is a complex organic compound that features a furan ring, a dioxolane ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(Furan-2-yl)-1,3-dioxolan-4-yl]methyl}piperidine typically involves the formation of the furan and dioxolane rings followed by their attachment to the piperidine ring. One common method involves the use of a Diels-Alder reaction to form the furan ring, followed by the formation of the dioxolane ring through an acetalization reaction. The final step involves the attachment of the furan-dioxolane moiety to the piperidine ring through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
1-{[2-(Furan-2-yl)-1,3-dioxolan-4-yl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-{[2-(Furan-2-yl)-1,3-dioxolan-4-yl]methyl}piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{[2-(Furan-2-yl)-1,3-dioxolan-4-yl]methyl}piperidine involves its interaction with specific molecular targets. The furan and piperidine rings can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its bioactive effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Furyl)-1,3-dioxolane: Similar structure but lacks the piperidine ring.
1-(Furan-2-yl)piperidine: Similar structure but lacks the dioxolane ring.
Uniqueness
1-{[2-(Furan-2-yl)-1,3-dioxolan-4-yl]methyl}piperidine is unique due to the presence of all three rings (furan, dioxolane, and piperidine) in its structure. This combination of rings provides the compound with unique chemical and biological properties that are not observed in its simpler analogs .
Properties
IUPAC Name |
1-[[2-(furan-2-yl)-1,3-dioxolan-4-yl]methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-2-6-14(7-3-1)9-11-10-16-13(17-11)12-5-4-8-15-12/h4-5,8,11,13H,1-3,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCIKSUDUYWKBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2COC(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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